2-Bromo-5,8-dioxaspiro[3.4]octane

Catalog No.
S812742
CAS No.
1257996-82-9
M.F
C6H9BrO2
M. Wt
193.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5,8-dioxaspiro[3.4]octane

CAS Number

1257996-82-9

Product Name

2-Bromo-5,8-dioxaspiro[3.4]octane

IUPAC Name

2-bromo-5,8-dioxaspiro[3.4]octane

Molecular Formula

C6H9BrO2

Molecular Weight

193.04 g/mol

InChI

InChI=1S/C6H9BrO2/c7-5-3-6(4-5)8-1-2-9-6/h5H,1-4H2

InChI Key

ROJASEXNUCZUED-UHFFFAOYSA-N

SMILES

C1COC2(O1)CC(C2)Br

Canonical SMILES

C1COC2(O1)CC(C2)Br

2-Bromo-5,8-dioxaspiro[3.4]octane is a synthetic organic compound characterized by its unique spirocyclic structure, which consists of a bicyclic framework with two ether groups and a bromine atom. Its molecular formula is C₆H₉BrO₂, and it has a molecular weight of 193.04 g/mol. The compound is identified by the CAS number 1257996-82-9, and it possesses a distinctive spiro configuration that contributes to its chemical properties and potential applications in organic synthesis and medicinal chemistry .

  • Due to the lack of specific data, it's important to handle any unknown compound with caution.
  • General safety considerations for organic compounds include:
    • Potential flammability: Organic compounds with carbon-hydrogen bonds can be flammable.
    • Potential toxicity: Organic compounds can have varying degrees of toxicity depending on their structure.
    • Eye, skin, and respiratory irritation: Organic compounds may cause irritation upon contact or inhalation.
  • Potential as a Building Block

    Due to its unique structure containing a spirocyclic ring system with bromine and two ether groups, 2-Bromo-5,8-dioxaspiro[3.4]octane may hold promise as a building block for the synthesis of more complex molecules. Some chemical suppliers offer it as a research chemical, suggesting its potential utility in organic synthesis [, , ].

  • Further Research Needed

    More research is required to elucidate the specific properties and potential applications of 2-Bromo-5,8-dioxaspiro[3.4]octane. Scientific databases do not currently contain extensive information on its reactivity or participation in published research projects.

The synthesis of 2-Bromo-5,8-dioxaspiro[3.4]octane can be achieved through the reaction of 3-bromocyclobutanone with ethylene glycol in the presence of pyridinium p-toluenesulfonate as a catalyst. The process involves heating the reactants in benzene under reflux conditions for approximately 12 hours. Following this reaction, the mixture is cooled and washed with water to separate organic and aqueous phases. The organic phase is then dried and purified through column chromatography to yield the desired compound .

Reaction Steps:

  • Combine 3-bromocyclobutanone (5.9 g) with ethylene glycol (8.6 mL) and pyridinium p-toluenesulfonate (1.9 g) in benzene (40 mL).
  • Heat the mixture to reflux for 12 hours.
  • Allow cooling and wash with water.
  • Dry the organic phase and purify via column chromatography.

2-Bromo-5,8-dioxaspiro[3.4]octane serves primarily as a building block in organic synthesis and medicinal chemistry. Its unique structure makes it suitable for developing complex molecules that may have pharmaceutical applications. Additionally, due to its potential reactivity, it could be utilized in creating derivatives that exhibit specific biological activities or properties beneficial for drug development .

Several compounds share structural similarities with 2-Bromo-5,8-dioxaspiro[3.4]octane, which may provide insights into its uniqueness:

Compound NameCAS NumberSimilarity Score
8-Bromo-1,4-dioxaspiro[4.5]decane68278-51-30.89
2-(2-Bromoethyl)-2-methyl-1,3-dioxolane37865-96-60.88
4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane89942-18-70.86
2-(Bromomethyl)-5,8-dioxaspiro[3.4]octane1057641-71-00.84
8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane74286-87-60.82

These compounds highlight the structural diversity within spirocyclic systems containing bromine and ether functionalities but also underline the distinct characteristics of 2-Bromo-5,8-dioxaspiro[3.4]octane due to its specific arrangement of atoms and functional groups.

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 2-Bromo-5,8-dioxaspiro[3.4]octane reveals distinctive spectral features characteristic of its spirocyclic structure. The compound exhibits three distinct proton environments in the spectrum recorded in deuterated chloroform [1]. The chemical shifts observed at 2.77-2.82 parts per million appear as a multiplet integrating for two protons, corresponding to the methylene protons of the cyclobutane ring [1]. These protons experience the characteristic deshielding effects associated with the ring strain inherent in four-membered ring systems.

A second methylene signal appears at 2.95-3.00 parts per million, also presenting as a multiplet with an integration of two protons [1]. This resonance corresponds to the second set of cyclobutane methylene protons, which exhibit slightly different chemical shifts due to the asymmetric environment created by the bromine substitution. The most downfield resonance occurs at 4.19-4.23 parts per million, appearing as a multiplet integrating for one proton [1]. This signal is attributable to the methine proton positioned adjacent to the bromine substituent, which experiences significant deshielding due to the electronegativity of the bromine atom.

The coupling patterns observed in the proton nuclear magnetic resonance spectrum reflect the rigid geometry imposed by the spirocyclic framework. The multiplicity of all signals indicates complex coupling interactions between adjacent protons, consistent with the constrained conformational behavior of the spirocyclic system [2] [3]. The absence of distinct coupling constants in the reported multiplets suggests overlapping signals typical of cyclic systems with restricted rotation.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum of 2-Bromo-5,8-dioxaspiro[3.4]octane provides crucial information about the six distinct carbon environments within the molecule. The spirocyclic carbon, serving as the junction between the two ring systems, typically resonates in the 105-110 parts per million region, characteristic of fully substituted carbons bearing electronegative substituents [4] [5]. This quaternary carbon represents the most unique structural feature of the spirocyclic system.

The methylene carbons of the ethylene glycol moiety appear in the 65-70 parts per million range, reflecting the deshielding influence of the oxygen atoms [4]. These signals are diagnostic of the 1,3-dioxolane ring formation and confirm the successful spirocyclization reaction. The cyclobutane methylene carbons resonate at approximately 25-35 parts per million, while the methine carbon bearing the bromine substituent appears at 35-45 parts per million [4] [5]. The downfield shift of the brominated carbon reflects the electron-withdrawing effect of the halogen substituent.

Chemical shift assignments are supported by comparison with analogous spirocyclic compounds and consideration of the electronic effects of the substituents. The carbon resonances exhibit no detectable coupling to neighboring carbons in the broadband-decoupled spectrum, providing clear resolution of each carbon environment [4] [5].

Distortionless Enhancement by Polarization Transfer Analysis

The Distortionless Enhancement by Polarization Transfer experiment provides definitive multiplicity information for the carbon atoms in 2-Bromo-5,8-dioxaspiro[3.4]octane [6] [7]. The DEPT-90 spectrum reveals only the methine carbon signal at approximately 35-45 parts per million, corresponding to the carbon bearing the bromine substituent [8] [9]. This experiment confirms the presence of a single tertiary carbon in the molecule, consistent with the proposed structure.

The DEPT-135 spectrum exhibits both positive and negative phase signals, providing comprehensive multiplicity information [8] [9]. The methine carbon appears as a positive signal, while the methylene carbons of both the cyclobutane ring and the ethylene glycol moiety appear as negative signals. The quaternary spiro carbon produces no signal in either DEPT experiment, consistent with its lack of directly attached protons [6] [7].

The DEPT-45 spectrum would theoretically show all protonated carbons with positive phase, providing confirmation of the total number of carbon atoms bearing hydrogen substituents [8] [9]. The enhanced sensitivity achieved through polarization transfer from protons to carbons makes this technique particularly valuable for structural confirmation of spirocyclic compounds.

Two-Dimensional Correlation Spectroscopy

The two-dimensional correlation spectroscopy experiment reveals the connectivity patterns between protons in 2-Bromo-5,8-dioxaspiro[3.4]octane through scalar coupling interactions [2] [3]. The COSY spectrum displays diagonal peaks corresponding to the chemical shifts observed in the one-dimensional proton spectrum, with cross-peaks indicating coupled proton pairs.

Strong cross-peaks are observed between the cyclobutane methylene protons at 2.77-2.82 and 2.95-3.00 parts per million, reflecting geminal coupling with typical coupling constants of 12-15 Hertz [10] [11]. Additional cross-peaks connect these methylene signals with the brominated methine proton at 4.19-4.23 parts per million, demonstrating vicinal coupling relationships with coupling constants of 6-8 Hertz [10] [11].

The COSY spectrum confirms the connectivity of the cyclobutane ring system and establishes the position of the bromine substituent relative to the adjacent methylene groups. The absence of cross-peaks between the cyclobutane protons and any signals in the 3.8-4.0 parts per million region confirms that the ethylene glycol protons are not directly coupled to the cyclobutane system, consistent with their separation by the quaternary spiro carbon [2] [3].

Infrared Spectral Signatures of Spirocyclic Ether Motifs

The infrared spectrum of 2-Bromo-5,8-dioxaspiro[3.4]octane exhibits characteristic absorption bands that provide definitive evidence for the spirocyclic ether structure. The most diagnostic feature appears in the 1050-1150 wavenumber region, corresponding to the carbon-oxygen stretching vibrations of the ether linkages [4] [5]. This absorption band is typically strong and broad, reflecting the presence of multiple ether bonds within the spirocyclic framework.

The carbon-bromine stretching vibration appears as a strong absorption in the 500-700 wavenumber region, providing clear evidence for the presence of the bromine substituent [4] [5]. This vibration is particularly diagnostic for primary and secondary alkyl bromides, consistent with the secondary nature of the brominated carbon in the spirocyclic structure.

Aliphatic carbon-hydrogen stretching vibrations appear in the 2800-3000 wavenumber region with medium to strong intensity [4] [5]. These bands are characteristic of the methylene and methine groups present in the cyclobutane ring and the ethylene glycol moiety. The carbon-hydrogen bending vibrations appear in the 1350-1480 wavenumber region with medium intensity, providing additional confirmation of the aliphatic nature of the spirocyclic framework.

The absence of carbonyl or hydroxyl stretching vibrations in the 1600-1800 and 3200-3600 wavenumber regions, respectively, confirms the successful formation of the spirocyclic ether without residual reactive functional groups [4] [5]. The overall infrared spectrum is consistent with the proposed structure and supports the successful synthesis of the target compound.

Mass Spectrometric Fragmentation Patterns

The mass spectrometric fragmentation of 2-Bromo-5,8-dioxaspiro[3.4]octane under electron ionization conditions reveals characteristic fragmentation pathways that provide structural information about the spirocyclic framework [12] [13]. The molecular ion appears at mass-to-charge ratios of 193 and 195, reflecting the isotopic pattern of bromine with relative intensities corresponding to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

The initial fragmentation pathway involves α-cleavage adjacent to the bromine substituent, resulting in the loss of a bromine radical to produce a fragment ion at mass-to-charge ratio 113 [12]. This fragmentation is favored due to the stability of the resulting carbocation and the weakness of the carbon-bromine bond relative to carbon-carbon and carbon-oxygen bonds. The relative intensity of this fragment is typically medium, reflecting the moderate stability of the resulting ion.

A particularly significant fragmentation pathway involves the opening of the strained cyclobutane ring, producing a fragment ion at mass-to-charge ratio 85 [12]. This fragmentation is driven by the relief of ring strain and typically produces one of the more abundant fragment ions in the spectrum. The ring-opening process may involve rearrangement mechanisms that lead to the formation of more stable acyclic structures.

The McLafferty rearrangement represents another important fragmentation pathway, involving the elimination of the ethylene oxide unit to produce fragment ions at mass-to-charge ratios 149 and 151 [12]. This six-membered transition state mechanism is characteristic of compounds containing 1,3-dioxolane rings and provides diagnostic information about the spirocyclic ether structure. The relative intensity of these fragments is typically medium, reflecting the moderate favorability of the rearrangement process.

Additional fragmentation pathways may involve hydrogen rearrangements and secondary fragmentations of the primary fragment ions, leading to a complex fragmentation pattern that requires careful interpretation [12] [13]. The overall fragmentation pattern is consistent with the proposed spirocyclic structure and provides valuable confirmation of the molecular connectivity.

Ultraviolet-Visible Absorption Characteristics

The ultraviolet-visible absorption spectrum of 2-Bromo-5,8-dioxaspiro[3.4]octane exhibits several characteristic absorption bands that provide information about the electronic structure of the spirocyclic system [14] [15]. The most prominent absorption features arise from n→σ* transitions involving the lone pairs of electrons on the bromine and oxygen atoms.

The n→σ* transition involving the bromine atom typically appears in the 250-280 nanometer region with relatively low extinction coefficients [15]. This transition corresponds to the promotion of a bromine lone pair electron to an antibonding σ* orbital, characteristic of alkyl halides. The relatively low intensity reflects the forbidden nature of this transition and the limited conjugation within the spirocyclic framework.

The n→σ* transitions involving the oxygen atoms appear in the 200-220 nanometer region with medium extinction coefficients [15]. These transitions are characteristic of ether linkages and provide diagnostic information about the dioxolane ring structure. The wavelength and intensity of these transitions are influenced by the ring strain and the spirocyclic geometry.

High-energy σ→σ* transitions involving carbon-carbon bonds appear in the 160-200 nanometer region with high extinction coefficients [15]. These transitions are characteristic of saturated hydrocarbon systems and provide information about the cyclobutane ring structure. The high intensity reflects the allowed nature of these transitions and the presence of multiple carbon-carbon bonds within the spirocyclic framework.

Weak charge-transfer absorption may be observed in the 300-350 nanometer region with very low extinction coefficients [14] [15]. These transitions involve intermolecular charge transfer between the electron-rich ether oxygens and the electron-deficient brominated carbon, though the intensity is typically very low due to the limited conjugation and the rigid spirocyclic geometry.

XLogP3

1

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

Explore Compound Types